molecular formula C23H30O6 B1669443 Cortisone acetate CAS No. 50-04-4

Cortisone acetate

Cat. No.: B1669443
CAS No.: 50-04-4
M. Wt: 402.5 g/mol
InChI Key: ITRJWOMZKQRYTA-RFZYENFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cortisone acetate (17α-hydroxy-3,11,20-trioxo-4-pregnen-21-yl acetate) is a synthetic glucocorticoid derived from cortisone through esterification at the C21 position. It is widely used for its anti-inflammatory and immunosuppressive properties, particularly in managing rheumatoid arthritis and adrenal insufficiency . Its structure includes an acetate group, which influences solubility and metabolic activation. This compound requires enzymatic conversion to hydrocortisone (cortisol) for biological activity, a process mediated by hepatic and renal 11β-hydroxysteroid dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cortisone acetate is synthesized from cortisone through esterification. The process involves the reaction of cortisone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often starts with diosgenin, a steroid sapogenin extracted from plants like Dioscorea. The diosgenin undergoes a series of chemical transformations, including oxidation, reduction, and esterification, to produce this compound. This process combines both chemical and biotechnological methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Cortisone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medical Applications

Cortisone acetate is indicated for the treatment of numerous conditions, including:

  • Endocrine Disorders : Used in conditions like adrenal insufficiency and congenital adrenal hyperplasia.
  • Rheumatic Diseases : Effective in managing rheumatoid arthritis and systemic lupus erythematosus.
  • Dermatologic Conditions : Treats inflammatory skin disorders such as eczema and psoriasis.
  • Allergic Reactions : Utilized for severe allergic responses and asthma exacerbations.
  • Ophthalmic Conditions : Applied in the treatment of ocular inflammatory diseases.
  • Hematologic Disorders : Used in managing conditions like acquired hemolytic anemia and acute leukemia .

Case Studies

  • Congenital Adrenal Hyperplasia :
    A study highlighted a patient with congenital adrenal hyperplasia who initially received this compound but showed poor metabolic control. The treatment was switched to prednisolone, which resulted in better suppression of adrenal steroid production. This case illustrates the variability in patient response to this compound compared to other glucocorticoids .
  • Systemic Lupus Erythematosus :
    Research indicated that patients treated with this compound exhibited decreased hematocrit levels, correlating with disease activity markers such as C-reactive protein and erythrocyte sedimentation rate. This suggests that this compound can influence inflammatory responses in systemic lupus erythematosus patients .
  • Immune Response Suppression :
    An experimental study on adult Swiss mice demonstrated that this compound administration before antigen exposure significantly depressed the serum hemolysin response, indicating its effectiveness in modulating immune responses .

Pharmacological Properties

This compound is administered through various routes, including oral, intramuscular, and subcutaneous injections. Its pharmacokinetics reveal that it undergoes extensive first-pass metabolism, affecting its bioavailability and therapeutic efficacy . The drug's half-life varies based on the administration route, impacting dosing schedules.

Comparative Efficacy

A comparison between this compound and other glucocorticoids (e.g., hydrocortisone) shows that while both are effective anti-inflammatories, individual patient response can differ significantly. For instance, hydrocortisone may provide better metabolic control in certain cases of adrenal insufficiency compared to this compound .

Application AreaSpecific ConditionsEfficacy Observations
Endocrine DisordersAdrenal InsufficiencyVariable response; may require alternative therapy
Rheumatic DiseasesRheumatoid ArthritisEffective but requires monitoring for side effects
Dermatologic ConditionsEczema, PsoriasisRapid relief of symptoms
Allergic ReactionsSevere AsthmaEffective in acute management
Hematologic DisordersAcute LeukemiaUsed as part of combination therapy

Mechanism of Action

Cortisone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The compound is converted to its active form, hydrocortisone, in the liver. Hydrocortisone then interacts with glucocorticoid receptors, modulating the expression of specific genes involved in inflammation and immune response .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Cortisone acetate belongs to the corticosteroid family, sharing a cyclopentanophenanthrene backbone. Key structural distinctions from analogs include:

Compound Structural Features Bioactivity
This compound C21 acetate ester; 11-keto group Pro-drug requiring conversion to hydrocortisone; moderate potency
Hydrocortisone (free alcohol) C21 hydroxyl group; 11β-hydroxyl group Active form; 50% more potent than this compound in anti-rheumatic effects
Hydrothis compound C21 acetate ester; 11β-hydroxyl group Lower oral efficacy due to incomplete hydrolysis; less potent than this compound
Prednisone C1-2 double bond; 11-keto group Pro-drug converted to prednisolone; 4–5× more potent than this compound

The acetate group in this compound enhances stability but reduces solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexes improve its aqueous solubility by forming 1:1 inclusion complexes, increasing bioavailability .

Pharmacokinetic Profiles

  • Route of Administration :

    • Oral : this compound is effective, with peak plasma cortisol levels achieved within 1–2 hours. However, hydrocortisone (free alcohol) shows faster absorption and higher bioavailability .
    • Intramuscular (IM) : this compound has poor IM efficacy due to slow hydrolysis, whereas hydrocortisone hemisuccinate achieves rapid systemic effects .
  • Metabolism :
    this compound is hydrolyzed to cortisone and then activated to hydrocortisone. This two-step conversion contributes to delayed onset compared to hydrocortisone derivatives .

Pharmacological Efficacy and Potency

Anti-Inflammatory and Anti-Rheumatic Effects

Compound Relative Potency (vs. This compound) Clinical Implications
Hydrocortisone (free alcohol) 1.5× Superior for rapid symptom control; lower doses required for equivalent efficacy
Hydrothis compound 0.5× Limited systemic use due to variable hydrolysis; reserved for localized injections
Prednisone 4–5× Preferred for chronic conditions due to prolonged action and reduced mineralocorticoid effects

Biological Activity

Cortisone acetate (CA) is a synthetic glucocorticoid that has been widely used in clinical practice for its anti-inflammatory and immunosuppressive properties. Its biological activity is primarily mediated through its conversion to cortisol, which exerts various effects on metabolism, immune response, and inflammation. This article examines the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and case studies that illustrate its clinical efficacy and limitations.

This compound is administered orally and requires conversion to cortisol by the enzyme 11-β-hydroxysteroid dehydrogenase type 1 to become biologically active. This conversion leads to a delayed peak in serum cortisol concentration compared to hydrocortisone (HC), which is the active form of cortisol. The pharmacokinetic profile of CA indicates that it has a longer half-life and lower potency in terms of immediate glucocorticoid action when compared to HC .

Table 1: Comparison of this compound and Hydrocortisone

ParameterThis compound (CA)Hydrocortisone (HC)
Active FormRequires conversionActive
Peak Serum ConcentrationDelayedRapid
PotencyLowerHigher
Half-LifeLongerShorter

Therapeutic Applications

This compound is indicated for various conditions including:

  • Endocrine Disorders : Used in adrenal insufficiency to replace deficient steroid hormones.
  • Autoimmune Diseases : Effective in managing conditions like rheumatoid arthritis and lupus.
  • Dermatological Conditions : Prescribed for inflammatory skin diseases.
  • Respiratory Conditions : Utilized in chronic asthma management.

The compound's anti-inflammatory effects arise from its ability to inhibit leukocyte migration, decrease capillary permeability, and suppress the expression of pro-inflammatory genes .

Case Study 1: Metabolic Effects in Adrenal Insufficiency

A study involving patients with secondary adrenal insufficiency (SAI) assessed the metabolic consequences of switching from this compound to hydrocortisone. Results indicated that while CA was associated with more favorable glucose metabolism, HC led to increased body weight and worsened metabolic profiles. Specifically, glycated hemoglobin levels were lower in patients treated with CA compared to those on HC .

Case Study 2: Treatment Failure in Congenital Adrenal Hyperplasia

In a pediatric case of congenital adrenal hyperplasia (CAH), a patient exhibited poor metabolic control despite treatment with this compound. The investigation revealed inadequate conversion of cortisone to cortisol as a contributing factor. Upon switching to prednisolone, the patient's hormonal levels normalized, highlighting the limitations of CA in certain metabolic contexts .

Research Findings

Recent studies have explored the effects of switching from this compound to modified-release hydrocortisone (MRH). Findings indicated no significant changes in glycometabolic parameters but noted improvements in blood pressure control among patients switched to MRH . These results suggest that while CA remains effective for many, alternative formulations may offer enhanced therapeutic benefits for specific patient populations.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Cortisone Acetate in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is a standard method. Key parameters include:

  • Mobile phase : Water-acetonitrile (55:45 v/v) adjusted for system suitability .
  • Sample preparation : Dissolve 25 mg in a diluent (acetonitrile:pH 4 buffer, 1:1), sonicate, and filter .
  • Calibration : Use USP this compound RS for linearity (20 µg/mL) and validate recovery rates (98–102%) .
  • Internal standards : Prednisone (0.5 mg/mL) ensures retention time consistency .

Q. How can researchers ensure the purity of this compound samples during experimental workflows?

  • Chromatographic resolution : Achieve baseline separation from impurities (e.g., hydrothis compound) with a resolution factor ≥2.2 .
  • Infrared spectroscopy : Compare sample spectra to reference standards in KBr disks; repeat after acetone purification if discrepancies arise .
  • Specific optical rotation : Validate purity via [α]D values (+207° to +216° in methanol) .

Q. What pharmacokinetic properties of this compound are critical for in vivo study design?

  • Bioavailability : Rapid oral absorption but requires hepatic conversion to hydrocortisone for activity, necessitating liver function monitoring .
  • Half-life : ~1.5 days, influencing dosing intervals in chronic models .
  • Excretion : Renal clearance of metabolites; adjust protocols for nephrotoxicity risks .

Advanced Research Questions

Q. How do experimental outcomes vary when comparing this compound to hydrothis compound in anti-inflammatory models?

  • Dosage ratios : this compound exhibits 1.37:1 average potency superiority over hydrothis compound in rheumatoid arthritis models, but interpatient variability (1:1 to 1.64:1) requires stratified cohorts .
  • Mechanistic divergence : Cortisone’s reliance on hepatic activation reduces efficacy in cirrhosis models, whereas hydrocortisone (active form) shows consistent activity .
  • Data normalization : Use cross-over study designs to control for interindividual metabolic differences .

Q. What methodological strategies address contradictions in glucocorticoid receptor binding studies involving this compound?

  • Competitive binding assays : Co-administer this compound with dexamethasone to assess partial receptor antagonism (e.g., 50% displacement at 10 µM) .
  • Transcriptomic profiling : Quantify anti-inflammatory gene induction (e.g., IL-10) vs. pro-inflammatory suppression (e.g., TNF-α) to resolve potency discrepancies .
  • Metabolite tracking : Measure hydrocortisone levels via LC-MS to confirm hepatic conversion efficiency .

Q. How can researchers optimize stability studies for this compound under varying experimental conditions?

  • Degradation pathways : Monitor oxidation at C11-ketone and hydrolysis of the 21-acetate group using accelerated stability testing (40°C/75% RH) .
  • Solvent selection : Avoid DMSO (low solubility) and use methanol-acetonitrile mixtures for long-term storage (-80°C) .
  • Impurity thresholds : Limit related substances (e.g., prednisone) to ≤0.5% via gradient HPLC .

Q. What are the challenges in modeling this compound-induced hypertension, and how are they methodologically addressed?

  • Dose dependency : Chronic administration (5–10 mg/kg/day in rodents) mimics human hypertensive effects but risks adrenal suppression; use alternate-day dosing to preserve HPA axis function .
  • Endpoint selection : Measure systolic BP via telemetry and plasma renin activity to distinguish glucocorticoid vs. mineralocorticoid effects .
  • Control for confounding factors : Pair with fludrocortisone to isolate sodium retention contributions .

Q. Methodological Considerations for Data Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Chromatographic parameters : Report column type (C18), flow rate (1.0 mL/min), and injection volume (20 µL) to enable cross-lab validation .
  • Animal models : Specify strain (e.g., Sprague-Dawley rats), age, and housing conditions (e.g., 12-hour light cycles) to standardize metabolic responses .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and power analysis to justify sample sizes .

Q. What steps mitigate batch-to-batch variability in this compound formulations for in vitro assays?

  • Supplier qualification : Certify USP-grade standards and validate via third-party NMR .
  • In-house QC : Pre-test solubility in assay buffers (e.g., PBS with 0.1% Tween-80) to exclude precipitation artifacts .
  • Blinded dosing : Randomize treatment groups and use vehicle controls (e.g., ethanol <0.1%) to reduce bias .

Properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJWOMZKQRYTA-RFZYENFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022858
Record name Cortisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.78e-02 g/L
Record name Cortisone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50-04-4
Record name Cortisone, 21-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortisone acetate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cortisone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CORTISONE ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cortisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORTISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883WKN7W8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227-229, 222 °C
Record name Cortisone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cortisone acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cortisone acetate
Reactant of Route 2
Cortisone acetate
Reactant of Route 3
Cortisone acetate
Reactant of Route 4
Reactant of Route 4
Cortisone acetate
Reactant of Route 5
Reactant of Route 5
Cortisone acetate
Reactant of Route 6
Cortisone acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.